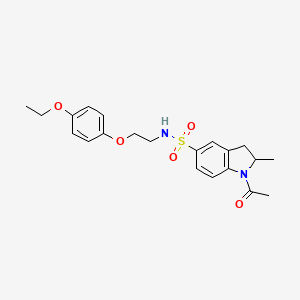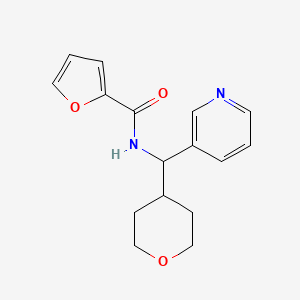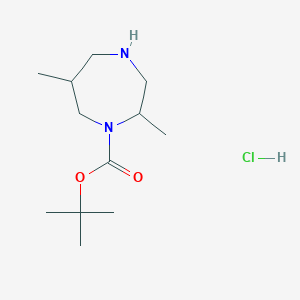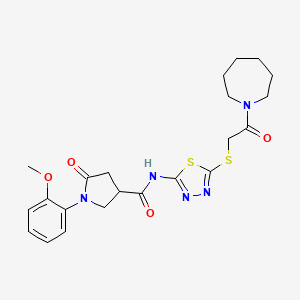![molecular formula C19H18N2O4 B2826579 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034491-27-3](/img/structure/B2826579.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxamide is an organic compound with the formula (CONH2)2 . It’s a white crystalline solid, soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . 1-Phenylethanol is an organic compound with the formula C6H5CH(OH)CH3 . It’s a colorless liquid with a mild gardenia-hyacinth scent .
Synthesis Analysis
The synthesis of oxamide involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . 1-Phenylethanol can be produced by the reduction of acetophenone by sodium borohydride .Molecular Structure Analysis
Oxamide has a molecular structure of (CONH2)2 . 1-Phenylethanol has a molecular structure of C6H5CH(OH)CH3 .Chemical Reactions Analysis
Oxamide dehydrates above 350 °C releasing cyanogen . 1-Phenylethanol can be resolved enantioselectively through enzymatic reactions .Physical And Chemical Properties Analysis
Oxamide has a molar mass of 88.0654 g/mol, a melting point of 122 °C, and a boiling point of 324 °C . 1-Phenylethanol has a molar mass of 122.1644 g/mol .Aplicaciones Científicas De Investigación
Cancer Research Applications
Anticancer Drug S-1 in Gastric Cancer
S-1, a novel oral anticancer drug, demonstrates improved tumor-selective toxicity in advanced gastric cancer through biochemical modulation of 5-fluorouracil (5-FU), maintaining prolonged 5-FU concentrations in blood and tumors, and showing a response rate of 49% in a clinical trial. This suggests a potential application in designing compounds with similar modulation capabilities for enhanced cancer treatment effectiveness (Sakata et al., 1998).
Dolastatin 10 Analogue TZT-1027
TZT-1027, a derivative inhibiting microtubule assembly and showing promise in a phase I study for advanced solid tumors, indicates research into molecules like N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide could focus on microtubule assembly inhibition for cancer treatment applications (de Jonge et al., 2005).
Metabolic Disorders
Primary Hyperoxaluria Type 1 (PH1)
PH1's research emphasizes genetic disorders leading to systemic oxalosis and kidney failure, highlighting the need for therapies reducing oxalate production. This area could be relevant if compounds similar to "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" could be explored for metabolic modulation (Garrelfs et al., 2020).
Pharmacokinetic Studies
Sulfamoxole/Trimethoprim Combination
Studies on the combination of sulfamoxole and trimethoprim, with no alterations in the kinetics of single substances due to drug interaction, could inform research into the pharmacokinetics of complex molecules like "N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide" for optimizing therapeutic efficacy (Kuhne et al., 1976).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMJLWUQOPAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)


![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)



